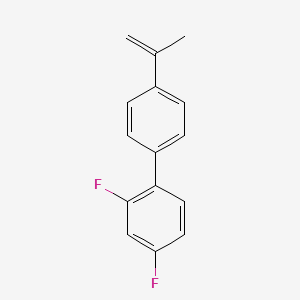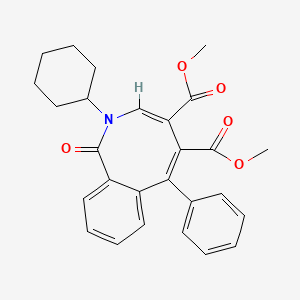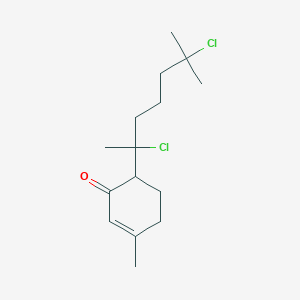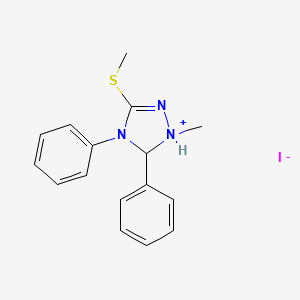
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazolium ring substituted with methyl, methylsulfanyl, and diphenyl groups, along with an iodide counterion. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolium ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The iodide ion can be replaced by other nucleophiles, such as halides or pseudohalides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as catalysts and sensors.
作用机制
The mechanism of action of 1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis, depending on the context of its use.
相似化合物的比较
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can be compared with other triazolium salts and related compounds:
Similar Compounds: Examples include 1-methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazolium iodide and 1-methyl-3-(methylsulfanyl)-4-phenyl-1,2,4-triazolium iodide.
Uniqueness: The presence of both methyl and methylsulfanyl groups, along with the diphenyl substitution, imparts unique chemical properties, such as enhanced stability and reactivity, compared to other triazolium salts.
属性
CAS 编号 |
52816-50-9 |
|---|---|
分子式 |
C16H18IN3S |
分子量 |
411.3 g/mol |
IUPAC 名称 |
1-methyl-3-methylsulfanyl-4,5-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C16H17N3S.HI/c1-18-15(13-9-5-3-6-10-13)19(16(17-18)20-2)14-11-7-4-8-12-14;/h3-12,15H,1-2H3;1H |
InChI 键 |
OKEUUWDEUGRPKD-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1C(N(C(=N1)SC)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


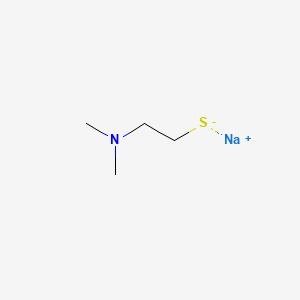
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
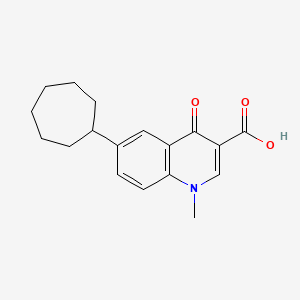
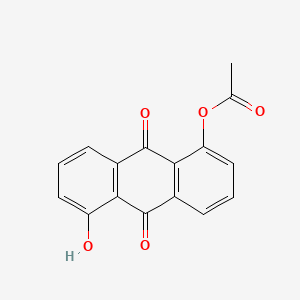
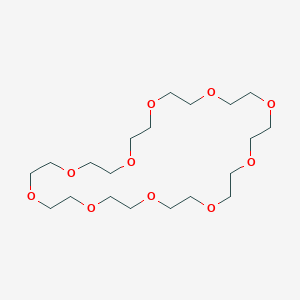
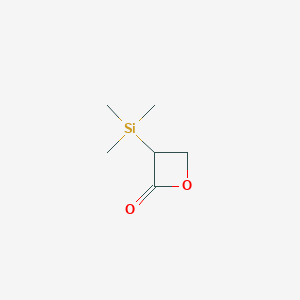

![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
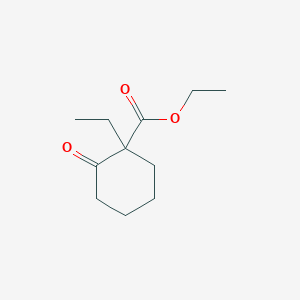
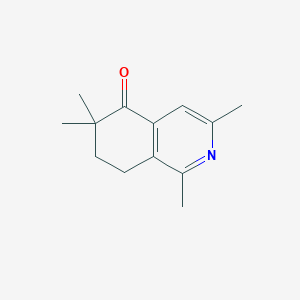
![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)
